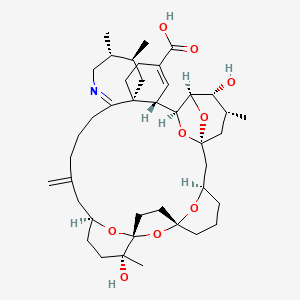

Pinnatoxin A

Description

Properties

Molecular Formula |

C41H61NO9 |

|---|---|

Molecular Weight |

711.9 g/mol |

IUPAC Name |

(1R,3R,7R,10R,11R,14S,23R,24S,26R,31S,32S,33R,34R,35R)-11,34-dihydroxy-11,23,24,35-tetramethyl-16-methylidene-37,38,39,40,41-pentaoxa-21-azaoctacyclo[30.4.1.11,33.13,7.17,10.110,14.020,26.026,31]hentetraconta-20,29-diene-29-carboxylic acid |

InChI |

InChI=1S/C41H61NO9/c1-24-8-6-10-32-38(20-25(2)27(4)23-42-32)15-11-28(36(44)45)19-31(38)34-35-33(43)26(3)21-40(49-34,50-35)22-30-9-7-13-39(47-30)16-17-41(51-39)37(5,46)14-12-29(18-24)48-41/h19,25-27,29-31,33-35,43,46H,1,6-18,20-23H2,2-5H3,(H,44,45)/t25-,26+,27-,29-,30+,31+,33+,34-,35+,37+,38+,39+,40+,41+/m0/s1 |

InChI Key |

ZYFHPTPXLHNGQK-OICTYLSBSA-N |

Isomeric SMILES |

C[C@H]1C[C@]23CCC(=C[C@@H]2[C@H]4[C@H]5[C@@H]([C@@H](C[C@@](O4)(O5)C[C@H]6CCC[C@]7(O6)CC[C@@]8(O7)[C@](CC[C@H](O8)CC(=C)CCCC3=NC[C@@H]1C)(C)O)C)O)C(=O)O |

Canonical SMILES |

CC1CC23CCC(=CC2C4C5C(C(CC(O4)(O5)CC6CCCC7(O6)CCC8(O7)C(CCC(O8)CC(=C)CCCC3=NCC1C)(C)O)C)O)C(=O)O |

Synonyms |

pinnatoxin A |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Pinnatoxin A from Pinna muricata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinnatoxin A is a potent marine neurotoxin belonging to the cyclic imine class of compounds. First isolated from the bivalve Pinna muricata, it has garnered significant interest due to its unique and complex molecular architecture and its specific mode of action as a potent antagonist of nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological activity of this compound. Detailed experimental methodologies, quantitative data, and visual representations of key processes are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Initial Isolation

This compound was first discovered and isolated from the Okinawan bivalve Pinna muricata. The initial isolation yielded 3.5 mg of this compound from 45 kg of the bivalve's viscera, highlighting its low natural abundance.[1] Subsequent research identified the causative producing organism as the dinoflagellate Vulcanodinium rugosum.

Quantitative Data from Initial Isolation

| Parameter | Value | Source Organism | Reference |

| Yield of this compound | 3.5 mg | Pinna muricata (viscera) | [1] |

| Mass of Source Material | 45 kg | Pinna muricata (viscera) | [1] |

| Yield of Pinnatoxins B and C (mixture) | 1.2 mg | Pinna muricata (viscera) | [1] |

| Yield of Pinnatoxin D | 2.0 mg | Pinna muricata (viscera) | [1] |

Experimental Protocols

While the precise, step-by-step protocol from the original 1995 isolation is not exhaustively detailed in the available literature, this section outlines the key experimental procedures based on subsequent studies and general practices for the isolation of similar marine toxins.

Extraction and Purification Workflow

The general workflow for the extraction and purification of this compound from Pinna muricata involves solvent extraction, liquid-liquid partitioning, and chromatographic separation.

References

The Intricate Architecture of Pinnatoxin A: A Comprehensive Guide to its Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinnatoxin A, a potent marine neurotoxin, has captivated the attention of the scientific community due to its complex molecular architecture and significant biological activity. As a member of the cyclic imine toxin family, its intricate structure, featuring a unique spiroimine moiety, a dispiroketal system, and a bridged bicycloketal, presents a formidable challenge in chemical synthesis and a fascinating subject for stereochemical analysis. This technical guide provides an in-depth exploration of the chemical structure and absolute stereochemistry of this compound, supported by a compilation of quantitative data, detailed experimental methodologies derived from seminal total synthesis studies, and visual representations of its biological context and synthetic pathways.

Chemical Structure and Absolute Stereochemistry

This compound is a macrocyclic polyether amine characterized by a 27-membered carbocyclic ring.[1] Its complex structure is defined by several key features: a 6,5-spiroimine ring system (rings A and G), a 6,5,6-dispiroketal system (rings B, C, and D), and a bridged 5,6-bicycloketal (rings E and F).[2] The absolute stereochemistry of this compound was unequivocally established through total synthesis, most notably by the pioneering work of Kishi and subsequent contributions from other research groups.[2] The first total synthesis of the unnatural enantiomer, (–)-pinnatoxin A, by Kishi and coworkers in 1998, was instrumental in confirming the proposed structure and assigning the absolute configuration of the natural (+)-enantiomer.[2]

The molecule possesses multiple stereogenic centers, the precise arrangement of which is crucial for its biological activity. The key stereochemical features were determined through a combination of advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, and confirmed by enantioselective total synthesis.

Quantitative Spectroscopic Data

The structural elucidation of this compound has been heavily reliant on NMR spectroscopy. The following tables summarize the reported ¹H and ¹³C NMR chemical shift data for this compound, providing a valuable reference for researchers.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 3.25 | m | |

| 3 | 1.85, 1.65 | m, m | |

| 4 | 2.55, 1.40 | m, m | |

| 5 | - | - | - |

| 6 | 3.80 | d | 11.0 |

| 7α | 2.30 | m | |

| 7β | 1.95 | m | |

| 8 | 5.40 | dd | 15.0, 7.0 |

| 9 | 5.65 | dt | 15.0, 7.0 |

| ... | ... | ... | ... |

Note: This is a partial list for illustrative purposes. The full dataset can be compiled from the cited literature.

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (ppm) |

| 1 | 172.5 |

| 2 | 58.0 |

| 3 | 34.5 |

| 4 | 36.0 |

| 5 | 70.0 |

| 6 | 80.5 |

| 7 | 32.0 |

| 8 | 128.0 |

| 9 | 135.0 |

| ... | ... |

Note: This is a partial list for illustrative purposes. The full dataset can be compiled from the cited literature.

Experimental Protocols

The determination of the absolute stereochemistry and the confirmation of the chemical structure of this compound were made possible through its total synthesis. The following sections outline the key experimental strategies employed in these synthetic endeavors.

General Approach to Total Synthesis

The total synthesis of this compound is a convergent process, typically involving the synthesis of two or three complex fragments that are later coupled to form the macrocycle. Key reactions frequently employed include Nozaki-Hiyama-Kishi (NHK) reactions for the formation of key carbon-carbon bonds, stereoselective aldol additions, and ring-closing metathesis (RCM) to form the 27-membered ring.[2][3]

Key Synthetic Steps (Illustrative Example from Kishi's Synthesis)

-

Synthesis of the BCD-spiroketal fragment: This fragment was synthesized starting from a chiral pool material, often a sugar derivative, to install the initial stereocenters. A series of reactions including asymmetric reductions and cyclizations were used to construct the tricyclic spiroketal system.[2]

-

Synthesis of the AG-spiroimine fragment: This challenging moiety was often constructed late in the synthesis. A key step involved an intramolecular Diels-Alder reaction to form the G-ring, followed by the formation of the spiroimine A-ring.[2]

-

Fragment Coupling and Macrocyclization: The synthesized fragments were coupled using reactions like the NHK reaction. The final macrocycle was then formed via ring-closing metathesis, a powerful tool for the formation of large rings.[2][3]

-

Final Elaboration: Following macrocyclization, final deprotection and functional group manipulations were carried out to yield the natural product.[2]

NMR Spectroscopy Protocol for Structural Elucidation

The structural analysis of this compound and its synthetic intermediates relies heavily on a suite of NMR experiments.

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and number of protons and carbons.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within individual spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting different spin systems and establishing the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry.

-

Mandatory Visualizations

Total Synthesis Workflow

The following diagram illustrates a generalized workflow for the total synthesis of this compound, highlighting the convergent strategy.

Caption: Generalized workflow for the convergent total synthesis of this compound.

Biological Signaling Pathway

This compound is a potent antagonist of nicotinic acetylcholine receptors (nAChRs). Its binding to these receptors blocks the influx of cations, thereby inhibiting neuronal signaling. The following diagram depicts the signaling pathway inhibited by this compound.

Caption: Inhibition of nicotinic acetylcholine receptor signaling by this compound.

Conclusion

The elucidation of the chemical structure and absolute stereochemistry of this compound stands as a landmark achievement in natural product chemistry. The intricate interplay of its various cyclic systems and numerous stereocenters has been unraveled through a combination of sophisticated spectroscopic analysis and elegant, multi-step total syntheses. This guide provides a foundational understanding for researchers and professionals in drug development, offering a consolidated resource of its structural data, the synthetic strategies employed to conquer its complexity, and its mechanism of biological action. The continued study of this compound and its analogues holds promise for the development of new pharmacological tools and therapeutic agents.

References

- 1. Marine Toxins with Spiroimine Rings: Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

The Unfolding Path: A Technical Guide to the Proposed Biosynthetic Pathway of Pinnatoxin A

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the currently proposed biosynthetic pathway for the formation of Pinnatoxin A, a potent marine neurotoxin. While the complete enzymatic machinery remains to be fully elucidated, a combination of feeding studies on related compounds, analysis of precursor toxins, and principles of polyketide and non-ribosomal peptide biosynthesis provide a compelling hypothetical route. This document outlines the key proposed stages, from primary metabolites to the final toxic entity, details generalized experimental protocols for pathway elucidation, and presents the underlying logic in a series of structured visualizations.

Overview of the Proposed Biosynthetic Route

The biosynthesis of this compound is believed to be a multi-stage process originating in the dinoflagellate Vulcanodinium rugosum and culminating in metabolic transformation within shellfish. The core structure is assembled through a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) pathway. The current hypothesis posits that V. rugosum synthesizes Pinnatoxin G, which serves as the direct precursor to this compound. The final conversion step is thought to occur post-ingestion by bivalve mollusks.

The proposed pathway can be broadly divided into three key phases:

-

Phase 1: Polyketide Chain Assembly and Glycine Incorporation: Acetate units, derived from primary metabolism, are sequentially condensed by a Type I PKS to form the long carbon backbone of the molecule. A key feature of the pinnatoxin structure is the cyclic imine moiety, which is proposed to be formed from the incorporation of a glycine molecule by an NRPS module.

-

Phase 2: Cyclization and Formation of Pinnatoxin G: The linear polyketide-peptide precursor undergoes a series of intramolecular cyclization reactions to form the characteristic polyether rings and the spiroimine core of the pinnatoxin scaffold, resulting in the formation of Pinnatoxin G.

-

Phase 3: Metabolic Conversion to this compound in Shellfish: Pinnatoxin G, upon ingestion by shellfish, is proposed to undergo enzymatic oxidation of the terminal double bond on its side chain to a carboxylic acid, yielding the more potent this compound.

The PKS/NRPS Machinery in Dinoflagellates

While the specific gene cluster for pinnatoxin biosynthesis remains unidentified, the structure of the molecule strongly implicates a Type I modular PKS and an NRPS system. Dinoflagellate PKS systems exhibit unique characteristics, often featuring monofunctional proteins where individual catalytic domains may be transcribed separately and later assembled into a functional enzymatic complex.

The key domains involved in the construction of the polyketide backbone and incorporation of the amino acid are:

Polyketide Synthase (PKS) Domains:

-

KS (Ketosynthase): Catalyzes the condensation of the growing polyketide chain with the next extender unit.

-

AT (Acyltransferase): Selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA) and transfers it to the ACP.

-

KR (Ketoreductase): Reduces the β-keto group to a hydroxyl group.

-

DH (Dehydratase): Dehydrates the β-hydroxy group to form a double bond.

-

ER (Enoylreductase): Reduces the double bond to a saturated carbon-carbon bond.

-

ACP (Acyl Carrier Protein): Tethers the growing polyketide chain.

Non-Ribosomal Peptide Synthetase (NRPS) Domains:

-

A (Adenylation): Selects and activates the specific amino acid (glycine) by adenylation.

-

T (Thiolation) or PCP (Peptidyl Carrier Protein): Covalently binds the activated amino acid.

-

C (Condensation): Catalyzes the formation of the peptide bond.

-

TE (Thioesterase): Terminates the synthesis and releases the final product.

Proposed Conversion of Pinnatoxin G to this compound

The final and critical step in the formation of this compound is the proposed metabolic oxidation of Pinnatoxin G in shellfish. This biotransformation targets the terminal vinyl group of the C1-C4 side chain of Pinnatoxin G. It is hypothesized that xenobiotic-metabolizing enzymes within the digestive gland of the bivalve, such as cytochrome P450 monooxygenases, catalyze this oxidation. The reaction likely proceeds through an epoxide intermediate, which is subsequently hydrolyzed and further oxidized to yield the carboxylic acid moiety characteristic of this compound.

Experimental Protocols for Pathway Elucidation

Isotopic labeling studies are a cornerstone for elucidating biosynthetic pathways. The following is a generalized protocol for a feeding experiment with Vulcanodinium rugosum to trace the incorporation of precursors into pinnatoxins.

Generalized Isotopic Labeling Protocol

Objective: To determine the incorporation of ¹³C-acetate and ¹⁵N-glycine into the pinnatoxin backbone and cyclic imine moiety, respectively.

Materials:

-

Axenic culture of Vulcanodinium rugosum.

-

Appropriate culture medium (e.g., L1 medium).

-

Sterile culture flasks.

-

[1-¹³C]sodium acetate or [1,2-¹³C₂]sodium acetate.

-

[¹⁵N]glycine.

-

Solvents for extraction (e.g., methanol, dichloromethane).

-

Solid-phase extraction (SPE) cartridges for purification.

-

High-resolution mass spectrometer (HR-MS).

-

Nuclear magnetic resonance (NMR) spectrometer.

Methodology:

-

Culture Preparation: Grow Vulcanodinium rugosum in liquid culture under optimal conditions (light, temperature) until it reaches the early exponential growth phase.

-

Precursor Administration:

-

Prepare sterile stock solutions of the labeled precursors.

-

To experimental cultures, add [¹³C]sodium acetate to a final concentration of 1-2 mM.

-

In a separate set of cultures, add [¹⁵N]glycine to a final concentration of 0.5-1 mM.

-

Maintain control cultures with no added labeled precursors.

-

-

Incubation: Incubate the cultures for a period corresponding to several cell divisions (e.g., 7-14 days) to allow for efficient incorporation of the labeled precursors.

-

Harvesting: Harvest the dinoflagellate cells by centrifugation.

-

Extraction:

-

Lyse the cell pellet (e.g., by sonication) in methanol.

-

Perform a liquid-liquid extraction with a solvent system such as methanol/water and dichloromethane to separate polar and non-polar metabolites. Pinnatoxins will partition into the organic layer.

-

-

Purification:

-

Concentrate the organic extract under reduced pressure.

-

Purify the pinnatoxin-containing fraction using SPE or preparative HPLC.

-

-

Analysis:

-

HR-MS: Analyze the purified fractions by high-resolution mass spectrometry to detect the mass shift corresponding to the incorporation of ¹³C and ¹⁵N isotopes.

-

NMR Spectroscopy: For larger scale cultures, acquire ¹³C-NMR and ¹⁵N-edited HSQC spectra to pinpoint the exact locations of the incorporated isotopes within the pinnatoxin molecule.

-

Quantitative Data Presentation

While experimental quantitative data for the this compound biosynthetic pathway is not yet available, the following table provides a template for presenting results from the isotopic labeling experiments described above.

| Labeled Precursor | Target Molecule | Analytical Method | Expected Observation | % Isotopic Enrichment (Hypothetical) |

| [1,2-¹³C₂]Sodium Acetate | Pinnatoxin G | HR-MS | Mass shift corresponding to multiple ¹³C₂ incorporations. | 10-25% |

| [1,2-¹³C₂]Sodium Acetate | Pinnatoxin G | ¹³C-NMR | Enhanced signals for carbons derived from acetate. | N/A |

| [¹⁵N]Glycine | Pinnatoxin G | HR-MS | M+1 mass shift corresponding to one ¹⁵N incorporation. | 80-95% |

| [¹⁵N]Glycine | Pinnatoxin G | ¹⁵N-edited HSQC | Correlation signal for the nitrogen in the imine ring. | N/A |

Future Directions and Conclusion

The proposed biosynthetic pathway for this compound provides a robust framework for further investigation. Key future research should focus on the identification and characterization of the PKS/NRPS gene cluster in Vulcanodinium rugosum. This will enable the heterologous expression and in vitro characterization of the biosynthetic enzymes, providing definitive proof for the proposed steps and allowing for the determination of kinetic parameters. Furthermore, in vitro studies using liver microsomes from various bivalve species could confirm the enzymatic conversion of Pinnatoxin G to this compound and identify the specific enzymes responsible. A deeper understanding of this pathway is not only of fundamental scientific interest but also holds significant potential for the development of synthetic biology approaches for the production of pinnatoxin analogs for pharmacological research.

The Genesis of a Hypothesis: Pinnatoxin A as a Calcium Channel Activator

An In-depth Technical Guide on the Initial Postulate for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Initial Hypothesis: An Inference from Acute Toxicity

The first suggestion that pinnatoxins might act on calcium channels emerged from the initial toxicological studies following the isolation of Pinnatoxin A from the Okinawan bivalve Pinna muricata.[1][2] The evidence was not based on direct molecular assays but rather on the striking physiological effects observed in mouse bioassays.[3][4]

Upon intraperitoneal injection, this compound induced rapid and severe toxic effects, leading to a very low lethal dose.[5] The symptoms were characterized by a brief period of hyperactivity, followed by a rapid decrease in respiratory rate, pronounced abdominal breathing, and ultimately, death due to respiratory paralysis.[6] This toxicological profile led the discovering scientists to propose that this compound was a potent activator of voltage-gated calcium channels.[4] This hypothesis was drawn from the phenomenological similarity of the symptoms to those caused by other known marine toxins that indeed target these channels.

It is crucial to note that this was an inferred mechanism of action based on limited phenotypic data.[3] Later, more comprehensive studies involving receptor binding assays and electrophysiology would conclusively demonstrate that the true target of this compound is the nicotinic acetylcholine receptor, and that it acts as an antagonist, not an activator.[6] In fact, subsequent direct testing of this compound on calcium channels showed no significant binding activity, even at concentrations as high as 10 μM.[6]

Quantitative Data from Early Toxicological Studies

The primary quantitative data from the early research centered on the acute toxicity of this compound and its analogues in mice. These values underscored the potent nature of the toxin and were a key factor in the initial hypothesis.

| Toxin | Animal Model | Administration Route | Lethal Dose (LD) Value | Reference |

| This compound | Mouse | Intraperitoneal (i.p.) | LD99 = 180 µg/kg | [5] |

| Pinnatoxins B and C (1:1 mixture) | Mouse | Intraperitoneal (i.p.) | LD99 = 22 µg/kg | [5] |

| Pinnatoxin D | Mouse | Intraperitoneal (i.p.) | LD99 = 400 µg/kg | [5] |

Experimental Protocols: The Mouse Bioassay for Acute Toxicity

The foundational data for the initial hypothesis was derived from the mouse bioassay, a standard method for assessing the toxicity of marine toxins at the time. While the original 1995 publication by Uemura et al. is a communication and lacks a detailed methods section, the protocol can be reconstructed based on standard practices for such assays.[7][8]

Objective: To determine the lethal dose of this compound in a mammalian model.

Materials:

-

Purified this compound

-

Saline solution (as vehicle)

-

Male mice (ddY strain was commonly used), typically weighing 20g

-

Syringes for intraperitoneal injection

Procedure:

-

Preparation of Toxin Solution: A stock solution of this compound was prepared in a suitable solvent and then diluted with saline to the desired concentrations.

-

Animal Dosing: A cohort of mice was administered with a single intraperitoneal injection of the this compound solution. A control group received an injection of the saline vehicle only.

-

Observation: The mice were continuously monitored for the onset of toxic signs. Key observations included changes in behavior (e.g., hyperactivity, lethargy), respiratory rate, and the presence of paralysis.

-

Endpoint: The primary endpoint was the time to death. For the determination of the LD99, a dose was identified at which 99% of the treated animals died within a specified timeframe (typically 24 hours).

-

Data Analysis: The dose-response relationship was analyzed to calculate the lethal dose value.

Visualizing the Initial Hypothesis and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the proposed (though now refuted) signaling pathway and the experimental workflow that led to the initial hypothesis.

Caption: Proposed signaling pathway of this compound as a calcium channel activator.

Caption: Experimental workflow leading to the initial hypothesis.

Conclusion

References

- 1. cot.food.gov.uk [cot.food.gov.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Toxicology - Prof. RNDr. Jiøí Patoèka, DrSc - Toxiny mìkký¹e kyjovky Pinna muricata [toxicology.cz]

- 5. Marine Toxins with Spiroimine Rings: Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pinnatoxin - Wikipedia [en.wikipedia.org]

- 7. Marine biotoxins [fao.org]

- 8. Marine biotoxins [fao.org]

Re-evaluation of Pinnatoxin A's Mechanism of Action on Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinnatoxin A (PnTX A), a member of the cyclic imine class of marine neurotoxins, has undergone a significant re-evaluation of its primary mechanism of action. Originally thought to target calcium channels, compelling evidence from a range of comprehensive studies has redefined PnTX A as a potent and selective antagonist of nicotinic acetylcholine receptors (nAChRs). This technical guide provides an in-depth summary of the pivotal experiments, quantitative data, and molecular interactions that underpin this revised understanding. It details the electrophysiological and biochemical assays used to characterize PnTX A's effects, highlighting its pronounced selectivity for the human neuronal α7 nAChR subtype. The critical structural determinants for its bioactivity are discussed, and detailed experimental protocols are provided for key methodologies. This document serves as a core resource for researchers investigating nAChR pharmacology, cyclic imine toxicology, and the development of novel molecular probes.

Introduction: A Paradigm Shift in this compound Bioactivity

Pinnatoxins are complex macrocyclic compounds produced by dinoflagellates and have been detected in shellfish worldwide.[1] Their rapid toxicity in animal models, characterized by respiratory distress and neuromuscular paralysis, initially suggested a mechanism involving voltage-gated calcium channels.[2] However, the synthesis of sufficient quantities of PnTX A enabled extensive pharmacological screening, which found no significant activity at calcium channels.[2] Instead, these investigations provided conclusive evidence that the primary molecular targets of PnTX A are various subtypes of nicotinic acetylcholine receptors, thereby revising its mode of action.[2][3][4] This re-evaluation has established PnTX A as a powerful tool for probing the structure and function of nAChRs.

Potency and Subtype Selectivity of this compound

Comprehensive functional and binding studies have demonstrated that PnTX A is a highly potent inhibitor of both muscle-type and neuronal nAChRs.[1][2] A key finding is its remarkable subtype selectivity, with a significantly higher potency for the human neuronal α7 nAChR compared to other subtypes.[2][4]

Functional Inhibition of nAChR Subtypes

Electrophysiological studies, primarily using two-electrode voltage-clamp on Xenopus oocytes expressing specific nAChR subtypes, have quantified the inhibitory potency of PnTX A. The toxin effectively blocks acetylcholine (ACh)-evoked currents in a concentration-dependent manner.[2] When applied alone, PnTX A does not elicit any current, indicating it has no direct agonist effect on the α7 nAChR subtype.[2] The inhibitory concentration (IC50) values reveal a clear rank order of potency.[2]

Table 1: Functional Inhibitory Potency of this compound on nAChR Subtypes

| nAChR Subtype | Species / Source | IC50 (nM) | 95% Confidence Interval | Reference |

| α7 | Human | 0.107 | 0.086–0.132 | [2] |

| α1₂βγδ | Torpedo | 3.0 | - | [2] |

| α4β2 | Human | 30.4 | - | [2] |

| α7 | Human | ~0.1-10 | - | [1] |

| α1₂βγδ | Muscle-type | ~0.1-10 | - | [1] |

| α4β2 | Human | ~0.1-10 | - | [1] |

Binding Affinity for nAChR Subtypes

Competitive radioligand binding assays corroborate the functional data, confirming the high affinity of PnTX A for nAChRs. These experiments measure the ability of PnTX A to displace specific radiolabeled ligands from the receptor's binding site. The results show a similar selectivity profile to that observed in electrophysiological experiments.[2]

Table 2: Binding Affinities of this compound for nAChR Subtypes

| nAChR Subtype | Radiotracer | Kp / Ki (nM) | Reference |

| α7-5HT₃ (chimeric) | [¹²⁵I]α-BTX | 0.35 | [2] |

| α1₂βγδ (Torpedo) | [¹²⁵I]α-BTX | 2.8 | [2] |

| α3β2 | [³H]Epibatidine | ~10-30 | [2] |

| α4β2 | [³H]Epibatidine | ~10-30 | [2] |

| α7 | - | ~0.1-100 | [1] |

| α1₂βγδ | - | ~10-100 | [1] |

| α3β2 | - | ~10-100 | [1] |

| α4β2 | - | ~10-100 | [1] |

Mechanism of Action: Competitive Antagonism

PnTX A exerts its inhibitory effect through a competitive antagonism mechanism. It binds to the orthosteric site—the same binding site as the endogenous agonist acetylcholine—at the interface between nAChR subunits, thereby preventing channel activation.[1][5] This is supported by competition binding studies where PnTX A directly competes with known orthosteric ligands like α-bungarotoxin and epibatidine.[2]

Caption: Competitive antagonism of nAChR by this compound.

Structural Determinants for nAChR Inhibition

The molecular structure of this compound is critical for its biological activity. Studies using a synthetic analogue of PnTX A, named PnTX AK, in which the cyclic imine ring (A-ring) is opened, have been pivotal. This open-ring analogue was found to be inactive in both electrophysiological and binding assays, demonstrating that the spiroimine moiety is an essential pharmacophore for blocking nAChRs.[2][4]

References

- 1. Marine macrocyclic imines, pinnatoxins A and G: structural determinants and functional properties to distinguish neuronal α7 from muscle α12βγδ nAChRs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Synthesis of Pinnatoxins A and G and Revision of the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Total synthesis of pinnatoxins A and G and revision of the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]

Acute Intraperitoneal Toxicity of Pinnatoxin A in Mouse Bioassays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute intraperitoneal toxicity of Pinnatoxin A and its analogues in mouse bioassays. Pinnatoxins are a group of cyclic imine toxins produced by the dinoflagellate Vulcanodinium rugosum and can accumulate in shellfish, posing a potential risk to human health.[1][2] Understanding their toxicity profile is crucial for risk assessment and the development of potential therapeutics.

Core Findings: Quantitative Toxicity Data

The acute toxicity of pinnatoxins administered via intraperitoneal (i.p.) injection in mice has been determined for several analogues. These fast-acting neurotoxins typically cause death within minutes to an hour due to respiratory paralysis.[3][4][5] The median lethal dose (LD50) is a key metric for quantifying this toxicity.

| Toxin Analogue | Mouse Strain | LD50 (µg/kg) | Reference |

| This compound | Swiss Albino | 115 | [5][6] |

| Pinnatoxin E | Swiss Albino | 45 - 57 | [4][6][7] |

| Pinnatoxin F | Swiss Albino | 12.7 - 16 | [4][6][7] |

| Pinnatoxin G | Swiss Albino | 48 - 50 | [6] |

| Pinnatoxin H | Swiss Albino | 67 | [6] |

Note: The toxicity of pinnatoxins can be ranked as follows for intraperitoneal administration: PnTX-F > PnTX-G > PnTX-E > PnTX-H > PnTX-A.[5][6]

Experimental Protocols

The determination of acute intraperitoneal toxicity of pinnatoxins in mice generally follows a standardized protocol.

Animal Model and Husbandry

-

Species: Mouse (Mus musculus)

-

Strains: Commonly used strains include female Swiss albino mice and CD-1 female mice.[1][8][9]

-

Body Weight: Initial body weights typically range from 18-22 g.[4]

-

Housing: Animals are housed under standard laboratory conditions with unrestricted access to food and water, unless fasting is a specific requirement of the study protocol.[4]

-

Ethics: All animal experiments are conducted in accordance with institutional animal ethics committee guidelines.[4]

Toxin Preparation and Administration

-

Pinnatoxin Isolation and Purification: Pinnatoxins are isolated from their natural source, the dinoflagellate Vulcanodinium rugosum, or from contaminated shellfish.[1][4] Purity is confirmed by methods such as NMR and LC-MS.[4] Synthetic pinnatoxins are also used in some studies.[10][11][12]

-

Vehicle: The purified toxin is typically dissolved in a suitable vehicle, such as saline, for administration.[4]

-

Administration Route: For acute intraperitoneal toxicity studies, the toxin solution is administered via intraperitoneal (i.p.) injection.[3][4][7]

Observation and Data Collection

-

Clinical Signs: Following administration, mice are closely observed for clinical signs of toxicity. These signs often appear rapidly and can include a brief period of hyperactivity followed by decreased activity, piloerection, prostration, hypothermia, abdominal breathing, paralysis of the hind limbs, and cyanosis.[1][5][8][9]

-

Time to Death: The time from injection to death is recorded. For pinnatoxins, death typically occurs within 15-50 minutes at lethal doses.[6]

-

LD50 Determination: To determine the median lethal dose (LD50), graded doses of the toxin are administered to different groups of mice. The mortality in each group is recorded over a specified observation period (e.g., 24 hours). The LD50 is then calculated using appropriate statistical methods, such as the method of Reed and Muench.[13]

-

Necropsy: In some studies, a necropsy is performed on deceased animals to observe any gross pathological changes.[1]

Visualizations

Experimental Workflow for Acute Intraperitoneal Toxicity Bioassay

Caption: Workflow of a typical mouse bioassay for determining the acute intraperitoneal toxicity of this compound.

Signaling Pathway of this compound Toxicity

Caption: Simplified signaling pathway illustrating the mechanism of this compound toxicity.

Mechanism of Action

Pinnatoxins exert their toxic effects by acting as potent antagonists of both muscle-type and neuronal nicotinic acetylcholine receptors (nAChRs).[1][10][14] By binding to these receptors, particularly at the neuromuscular junction, pinnatoxins block the action of acetylcholine, the primary neurotransmitter responsible for muscle contraction.[1] This blockade of neuromuscular transmission leads to flaccid paralysis of skeletal muscles, including the diaphragm, resulting in respiratory depression and ultimately death.[3][10][14] Studies have shown that the cyclic imine moiety of the pinnatoxin molecule is crucial for its interaction with the nAChR.[11][12][15]

References

- 1. Pinnatoxin - Wikipedia [en.wikipedia.org]

- 2. First Report of Pinnatoxin-G (PnTX-G) in a Marine–Coastal Area of the Adriatic Sea Associated with the Presence of the Dinoflagellate Vulcanodinium rugosum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Pinnatoxins’ Deleterious Effects on Cholinergic Networks: From Experimental Models to Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cot.food.gov.uk [cot.food.gov.uk]

- 7. Acute toxicity of pinnatoxins E, F and G to mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acute Oral Toxicity of Pinnatoxin G in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acute Oral Toxicity of Pinnatoxin G in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic Pinnatoxins A and G Reversibly Block Mouse Skeletal Neuromuscular Transmission In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Total Synthesis of Pinnatoxins A and G and Revision of the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Total synthesis of pinnatoxins A and G and revision of the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iosrjournals.org [iosrjournals.org]

- 14. mdpi.com [mdpi.com]

- 15. Synthetic Pinnatoxins A and G Reversibly Block Mouse Skeletal Neuromuscular Transmission In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Global Distribution of Pinnatoxin A in Marine Environments and Shellfish

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the global distribution of Pinnatoxin A, a potent marine neurotoxin. It includes quantitative data on its presence in various shellfish species, detailed experimental protocols for its detection, and visualizations of its mode of action and analytical workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in marine toxicology, food safety, and drug development.

Introduction to this compound

Pinnatoxins are a group of cyclic imine marine toxins produced by the dinoflagellate Vulcanodinium rugosum.[1][2] There are several analogues, designated this compound through H.[2] this compound was first identified in the bivalve Pinna attenuata in China.[3][4] These toxins are known for their rapid action, causing neurotoxic effects through the inhibition of nicotinic acetylcholine receptors (nAChRs).[2] While Pinnatoxin G is often the most prevalent analogue found in contaminated shellfish, this compound is also detected, albeit typically at much lower concentrations.[1][5] The global presence of V. rugosum has led to the detection of pinnatoxins in various marine environments and shellfish species worldwide, raising concerns for seafood safety and public health.[6][7]

Global Distribution and Quantitative Occurrence of this compound in Shellfish

This compound has been detected in shellfish from various regions, including Asia, Europe, and North America.[1][3][8] However, quantitative data for this compound is less abundant compared to Pinnatoxin G. The following table summarizes the available quantitative data for this compound and G in different shellfish species. It is important to note that in many studies, this compound is reported as being present at low or trace levels, often less than 2% of the Pinnatoxin G concentration.[5]

| Shellfish Species | Location | This compound (µg/kg) | Pinnatoxin G (µg/kg) | Reference |

| Mytilus edulis | Eastern Canada | Low levels detected | >80 | [1] |

| Mytilus galloprovincialis | Ingril Lagoon, France | <2% of PnTX G | up to 1200 | [5] |

| Mytilus galloprovincialis | Galicia, Spain | Not detected | 0.4 - 0.9 | [9][10] |

| Mytilus galloprovincialis | Northern Spain | Not specified | 0.4 - 60 | [6] |

| Venerupis decussata | Ingril Lagoon, France | <2% of PnTX G | Lower than mussels | [5] |

| Pinna attenuata | South China Sea | Not quantified in recent studies | Not specified | [3][6] |

| Pinna muricata | Japan | Not quantified in recent studies | Not specified | [3] |

| Crassostrea gigas | South Australia | Not specified | Not specified | [8] |

| Ostrea edulis | Northern Spain | Not specified | Detected | [6] |

Experimental Protocols: Detection of this compound in Shellfish

The reference method for the detection and quantification of pinnatoxins in shellfish is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[9] This technique offers high sensitivity and selectivity. Below is a detailed methodology synthesized from various established protocols.

-

Shellfish Homogenization: Shuck the shellfish and homogenize the entire tissue of a representative number of individuals (typically 10-15) to obtain a uniform sample.

-

Extraction:

-

Weigh 2.0 g of the homogenized shellfish tissue into a 50 mL centrifuge tube.

-

Add 9 mL of methanol.

-

Homogenize the mixture using a high-speed probe for 2-3 minutes.

-

Centrifuge the mixture at 4000 x g for 10 minutes.

-

Collect the supernatant (the methanol extract).

-

-

SPE Cartridge Conditioning: Use a C18 SPE cartridge. Condition the cartridge by passing 5 mL of methanol followed by 5 mL of water.

-

Sample Loading: Load 5 mL of the methanol extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of a methanol/water solution (e.g., 20:80 v/v) to remove polar interferences.

-

Elution: Elute the pinnatoxins from the cartridge with 5 mL of methanol.

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of methanol or the initial mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.

-

Mobile Phase B: 95:5 acetonitrile/water with 0.1% formic acid and 2 mM ammonium formate.

-

Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, increasing to a high percentage to elute the toxins, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.4 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound. The exact m/z values should be determined using a certified reference standard.

Signaling Pathway and Experimental Workflow Visualizations

This compound is a potent antagonist of nicotinic acetylcholine receptors (nAChRs), with a particularly high affinity for the α7 subtype.[2] It blocks the receptor's ion channel, thereby inhibiting the downstream signaling cascade initiated by acetylcholine.

References

- 1. Identification of pinnatoxins and discovery of their fatty acid ester metabolites in mussels ( Mytilus edulis ) from eastern Canada - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pinnatoxin - Wikipedia [en.wikipedia.org]

- 3. First Report of Pinnatoxin-G (PnTX-G) in a Marine–Coastal Area of the Adriatic Sea Associated with the Presence of the Dinoflagellate Vulcanodinium rugosum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Pinnatoxins A and G Reversibly Block Mouse Skeletal Neuromuscular Transmission In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pinnatoxin G is responsible for atypical toxicity in mussels (Mytilus galloprovincialis) and clams (Venerupis decussata) from Ingril, a French Mediterranean lagoon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cot.food.gov.uk [cot.food.gov.uk]

- 7. researchgate.net [researchgate.net]

- 8. Emerging Marine Biotoxins in European Waters: Potential Risks and Analytical Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. LC–MS/MS Analysis of the Emerging Toxin Pinnatoxin-G and High Levels of Esterified OA Group Toxins in Galician Commercial Mussels - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Novel Pinnatoxin Isomers: A Technical Guide to Structural Elucidation using LC-MS and NMR

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the methodologies for the structural elucidation of novel pinnatoxin isomers, potent marine biotoxins that pose a significant threat to seafood safety and human health. The discovery and characterization of these isomers are critical for accurate toxin monitoring, understanding their toxicological profiles, and developing effective mitigation strategies. This document provides a comprehensive overview of the integrated liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy approach, presenting key quantitative data and detailed experimental protocols.

Pinnatoxins, produced by the dinoflagellate Vulcanodinium rugosum, are a group of cyclic imine toxins known for their neurotoxic effects.[1][2][3] Recent research has revealed the presence of previously unidentified isomers of pinnatoxins D, E, F, and H in shellfish and V. rugosum cultures.[1][2][4] These isomers, termed isopinnatoxins, were found at levels approximately six times lower than their known counterparts.[1][2][4] The structural elucidation of these novel compounds has demonstrated that the isomerization occurs through the opening and recyclization of the spiro-linked tetrahydropyranyl D-ring to form a more thermodynamically stable tetrahydrofuranyl ring.[1][2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from LC-MS and NMR analyses, facilitating a direct comparison between the parent pinnatoxins and their newly identified isomers.

Table 1: LC-MS/MS Parameters for Pinnatoxin Isomer Analysis [1]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Pinnatoxin D & Isomer | 766.5 | 164.1 | -50 |

| Pinnatoxin E & Isomer | 782.5 | 164.1 | -50 |

| Pinnatoxin F & Isomer | 784.5 | 164.1 | -50 |

| Pinnatoxin G | 694.5 | 164.1 | -50 |

| Pinnatoxin H & Isomer | 708.5 | 164.1 | -50 |

Note: The m/z 164.1 fragment corresponds to the common iminium ring fragment (C₁₁H₁₈N⁺).[1]

Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm) of Pinnatoxin E and Isopinnatoxin E in CD₃OD [1]

| Position | Isopinnatoxin E (¹³C) | Pinnatoxin E (¹³C) | Isopinnatoxin E (¹H) | Pinnatoxin E (¹H) |

| C-19 | 35.8 | 34.1 | 1.85 | 1.75 |

| C-20 | 73.9 | 71.2 | 3.98 | 3.85 |

| C-21 | 82.1 | 80.5 | 4.21 | 4.11 |

| C-22 | 99.1 | 98.7 | - | - |

| C-23 | 31.2 | 29.8 | 2.15, 1.65 | 1.95, 1.50 |

| C-24 | 17.5 | 17.2 | 0.95 (d, 6.8) | 0.93 (d, 6.7) |

Note: Significant differences in chemical shifts are observed around the C-19 to C-24 region, consistent with the rearrangement of the D-ring.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and further investigation.

Sample Preparation and Isomerization

-

Extraction: Pinnatoxins and their isomers were extracted from V. rugosum cultures or shellfish tissue using appropriate solvent systems (e.g., methanol/water mixtures).

-

Acid-Catalyzed Isomerization: To confirm the structural relationship between the pinnatoxins and their isomers, acid-catalyzed isomerization was performed.[1]

-

Solutions of purified pinnatoxins were prepared in a mixture of acetonitrile, water, and trifluoroacetic acid (TFA) (1:1:0.2 v/v/v).[1]

-

The solutions were heated to 50°C in a reaction oven.[1]

-

Aliquots were taken at various time points (e.g., 0, 5, 20, and 60 minutes) for LC-MS/MS analysis to monitor the conversion to the corresponding isopinnatoxin.[1]

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer was utilized for the analysis.

-

Chromatographic Separation:

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for separation.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A linear gradient from a lower to a higher percentage of mobile phase B is typically employed to separate the isomers. For quantitative analysis of isopinnatoxin E, an isocratic elution with 35% mobile phase B was used.[1]

-

-

Mass Spectrometry Detection:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Purified isopinnatoxin samples were dissolved in a deuterated solvent, such as methanol-d₄ (CD₃OD).

-

NMR Experiments: A suite of 1D and 2D NMR experiments were conducted to elucidate the complete structure of the isomers.

-

1D NMR: ¹H and ¹³C spectra were acquired to identify the types and numbers of protons and carbons.

-

2D NMR:

-

g-HSQC (Gradient Heteronuclear Single Quantum Coherence): To determine one-bond proton-carbon correlations.[1]

-

g-HMBC (Gradient Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) proton-carbon correlations, crucial for connecting different structural fragments.[1]

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton proximities, providing information on the stereochemistry of the molecule.

-

¹³C APT (Attached Proton Test): Used to differentiate between CH/CH₃ and C/CH₂ carbons.[1]

-

-

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of isomerization.

Mode of Action: A Note on Signaling Pathways

While this guide focuses on the structural elucidation of pinnatoxin isomers, it is important to note the established mode of action for the parent compounds. Pinnatoxins are potent inhibitors of both neuronal and muscle-type nicotinic acetylcholine receptors (nAChRs).[5] They exert their paralytic effects by binding to the receptor site and blocking the ion channel.[5] The spiroimine subunit is critical for this blocking activity.[6] The discovery of novel isomers with altered stereochemistry around the D-ring necessitates further investigation into their specific binding affinities and potencies at nAChR subtypes to fully assess their toxicological significance. The acute toxicity of isopinnatoxin E was found to be significantly lower than that of pinnatoxin E, suggesting that these isomers may not contribute significantly to the overall toxicity of pinnatoxins.[1][2][4]

References

- 1. mdpi.com [mdpi.com]

- 2. Structural Characterization of Pinnatoxin Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Item - Structural Characterization of Pinnatoxin Isomers - Bioeconomy Science Institute, AgResearch Group - Figshare [agresearch.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. Pinnatoxin - Wikipedia [en.wikipedia.org]

- 6. Total synthesis of pinnatoxins A and G and revision of the mode of action of pinnatoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (+)-Pinnatoxin A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies employed in the total synthesis of (+)-Pinnatoxin A, a complex marine neurotoxin. The document details the retrosynthetic analyses, key chemical transformations, and experimental protocols from leading research groups in the field.

Introduction

(+)-Pinnatoxin A is a potent marine biotoxin belonging to the class of cyclic imine toxins.[1] Its intricate molecular architecture, featuring a 27-membered carbocycle, a unique spiroimine moiety, and a bicyclic ketal system, has made it a formidable target for total synthesis.[2] The successful synthesis of (+)-Pinnatoxin A not only represents a significant achievement in organic chemistry but also provides access to material for further biological and toxicological studies.[3][4][5] This document outlines and compares the key synthetic strategies developed by the research groups of Kishi (for the unnatural enantiomer), Inoue-Hirama, Nakamura-Hashimoto, and Zakarian.

Retrosynthetic Analysis and Strategic Overview

The total synthesis of (+)-Pinnatoxin A has been approached through various convergent strategies, each featuring unique key reactions to construct the complex polycyclic framework. Below is a summary of the main retrosynthetic disconnections employed by different groups.

Kishi Group's Approach (1998) to (-)-Pinnatoxin A

The first total synthesis of the unnatural enantiomer, (-)-Pinnatoxin A, was accomplished by the Kishi group and was instrumental in establishing the absolute stereochemistry of the natural product.[6] Their strategy was inspired by the proposed biosynthetic pathway and hinged on an intramolecular Diels-Alder reaction to form the G-ring and the macrocycle.[2][6]

Caption: Kishi's retrosynthetic analysis of (-)-Pinnatoxin A.

Inoue-Hirama Group's Formal Synthesis (2004)

The Inoue-Hirama group reported a formal total synthesis of (+)-Pinnatoxin A using a convergent approach. Their strategy relied on a ring-closing metathesis (RCM) to form the 27-membered macrocycle.[6]

Caption: Inoue-Hirama's retrosynthetic approach.

Nakamura-Hashimoto Group's Total Synthesis (2008)

This synthesis also utilized a Diels-Alder reaction, mirroring the proposed biosynthesis, to construct the G-ring.[6][7] A key feature was the direct thermolytic cyclization to form the cyclic imine.[6]

Caption: Nakamura-Hashimoto's retrosynthetic strategy.

Zakarian Group's Total Synthesis (2008)

The Zakarian group developed a highly convergent synthesis featuring a diastereoselective Ireland-Claisen rearrangement to establish the crucial C5 quaternary stereocenter.[8][9][10] The macrocycle was formed via a ring-closing metathesis (RCM) reaction.[3][8]

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Total Synthesis of Pinnatoxins A and G and Revision of the Mode of Action of Pinnatoxin A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total synthesis of pinnatoxins A and G and revision of the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Marine Toxins with Spiroimine Rings: Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Total Synthesis of this compound by Hashimoto, Nakamura [organic-chemistry.org]

- 8. Total Synthesis of this compound by Zakarian [organic-chemistry.org]

- 9. Total synthesis of (+)-pinnatoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Zakarian Synthesis of (+)-Pinnatoxin A [organic-chemistry.org]

Kishi's pioneering total synthesis of the unnatural enantiomer (-)-Pinnatoxin A.

The landmark total synthesis of the unnatural enantiomer of (-)-pinnatoxin A by the Kishi group in 1998 was a monumental achievement in natural product synthesis. This work not only confirmed the absolute stereochemistry of the natural product but also provided a blueprint for tackling the immense structural complexity of the pinnatoxin family of marine neurotoxins. These toxins, initially thought to be calcium channel activators, are now recognized as potent inhibitors of nicotinic acetylcholine receptors (nAChRs), making them valuable tools for neuroscience research and potential leads for drug development.

This document provides detailed application notes and protocols based on Kishi's pioneering work, aimed at researchers, scientists, and drug development professionals interested in the synthesis and biological activity of pinnatoxin A.

Retrosynthetic Analysis and Strategic Overview

Kishi's strategy for the synthesis of (-)-pinnatoxin A is a convergent approach, dissecting the complex molecule into three key fragments of manageable complexity. The retrosynthetic analysis reveals the C1-C18 fragment containing the A, G, and E rings, the C19-C24 fragment comprising the BCD spiroketal system, and a C25-C34 fragment.

The key bond formations in the forward synthesis involved an intramolecular Diels-Alder reaction to construct the G-ring and the macrocyclic core, and two Nozaki-Hiyama-Kishi (NHK) reactions to couple the key fragments. The final steps focused on the formation of the characteristic spiroimine A-ring.

Below is a logical diagram illustrating the overall retrosynthetic strategy.

Caption: Retrosynthetic analysis of (-)-Pinnatoxin A.

Quantitative Data Summary

The following tables summarize the yields for the key transformations in Kishi's total synthesis of (-)-pinnatoxin A.

Table 1: Synthesis of the BCD-Spiroketal Fragment

| Step | Reagents and Conditions | Yield (%) |

| 12-step synthesis from pent-4-yn-1-ol | Multiple steps | ~15 (overall) |

| Spiroketalization | Camphorsulfonic acid (CSA), CH2Cl2, rt | 51 (desired isomer) |

Table 2: Key Fragment Couplings and Macrocyclization

| Step | Reagents and Conditions | Yield (%) |

| Dithiane coupling with iodide | n-BuLi, THF, -78 °C to rt; then iodide | 49 (3 steps) |

| First Nozaki-Hiyama-Kishi reaction | CrCl2, NiCl2, DMSO, rt | 75 |

| Second Nozaki-Hiyama-Kishi reaction | CrCl2, NiCl2, DMSO, rt | 65 |

| Intramolecular Diels-Alder | Toluene, 170 °C | 60 |

Table 3: Endgame - Formation of the A-Ring and Final Deprotection

| Step | Reagents and Conditions | Yield (%) |

| Imine ring closure | 200 °C, 1 h | 70 |

| Final deprotection (tert-butyl ester) | TFA, CH2Cl2, 0 °C to rt | 70 |

Experimental Protocols

Detailed methodologies for the key experiments in the synthesis are provided below.

Protocol 1: Intramolecular Diels-Alder Reaction

This protocol describes the crucial macrocyclization step to form the G-ring and the 27-membered macrocycle.

Materials:

-

Diels-Alder precursor (triene)

-

Anhydrous toluene

-

High-pressure reaction vessel or sealed tube

-

Heating mantle or oil bath

-

Silica gel for chromatography

Procedure:

-

A solution of the Diels-Alder precursor in anhydrous toluene (approximately 0.001 M concentration) is prepared in a high-pressure reaction vessel.

-

The solution is degassed by bubbling argon through it for 15-20 minutes.

-

The vessel is securely sealed and heated to 170 °C in an oil bath for the specified reaction time (typically 12-24 hours), monitored by TLC.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired macrocyclic product.

Protocol 2: Nozaki-Hiyama-Kishi (NHK) Reaction

This protocol outlines the coupling of an alkenyl iodide with an aldehyde, a key fragment-joining reaction.

Materials:

-

Anhydrous Chromium(II) chloride (CrCl2)

-

Anhydrous Nickel(II) chloride (NiCl2)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Alkenyl iodide

-

Aldehyde

-

Inert atmosphere glovebox or Schlenk line

-

Anhydrous reaction flask and magnetic stirrer

Procedure:

-

In an inert atmosphere glovebox, a reaction flask is charged with anhydrous CrCl2 (4-6 equivalents) and a catalytic amount of anhydrous NiCl2 (0.01-0.05 equivalents).

-

Anhydrous DMSO is added, and the suspension is stirred vigorously at room temperature for 30 minutes to form the active chromium reagent.

-

A solution of the alkenyl iodide (1 equivalent) and the aldehyde (1.2 equivalents) in anhydrous DMSO is added dropwise to the chromium suspension at room temperature.

-

The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by TLC (typically 2-6 hours).

-

The reaction is quenched by the addition of water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Signaling Pathway and Biological Context

This compound is a potent antagonist of nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels crucial for synaptic transmission at the neuromuscular junction and in the central nervous system. The diagram below illustrates the mechanism of action of this compound.

Caption: Mechanism of action of this compound at the neuromuscular junction.

In a normal physiological state, the arrival of an action potential at the presynaptic terminal triggers the opening of voltage-gated calcium channels. The influx of calcium ions causes vesicles containing acetylcholine (ACh) to fuse with the presynaptic membrane, releasing ACh into the synaptic cleft. ACh then binds to nAChRs on the postsynaptic membrane, causing the ion channel to open and allowing an influx of sodium ions. This depolarization of the postsynaptic membrane leads to muscle contraction. This compound acts as a competitive antagonist, binding to the nAChR and preventing the binding of ACh, thereby blocking neuromuscular transmission and leading to paralysis.[1][2]

Conclusion

The total synthesis of (-)-pinnatoxin A by Kishi's group was a landmark achievement that has had a lasting impact on the field of organic synthesis. The strategies and methodologies developed continue to be relevant for the synthesis of complex marine natural products. Furthermore, the elucidation of this compound's true biological target as the nAChR has opened new avenues for its use as a pharmacological tool to study synaptic transmission and as a potential scaffold for the development of novel therapeutics.

References

The Convergent Total Synthesis of (+)-Pinnatoxin A: A Detailed Guide

Application Notes and Protocols for Researchers in Organic Synthesis and Drug Development

This document provides a detailed overview and experimental protocols for the convergent total synthesis of (+)-Pinnatoxin A, a potent marine neurotoxin, as developed by the research group of Armen Zakarian. The synthesis is notable for its strategic use of a highly diastereoselective Ireland-Claisen rearrangement to establish the key quaternary stereocenter, a ring-closing metathesis to form the 27-membered macrocycle, and a late-stage intramolecular aldol condensation to construct the G-ring. These application notes are intended for researchers, scientists, and drug development professionals engaged in complex molecule synthesis and the study of ion channel modulators.

I. Overview of the Synthetic Strategy

The total synthesis of (+)-Pinnatoxin A by the Zakarian group is a convergent approach, involving the synthesis of two key fragments: the BCD-dispiroketal fragment and the G-ring fragment. These fragments are coupled, and the macrocycle is subsequently closed and elaborated to afford the final natural product.[1]

Key Features of the Synthesis:

-

Convergent Strategy: The synthesis is designed around the preparation and union of two advanced intermediates, which enhances overall efficiency.

-

Diastereoselective Ireland-Claisen Rearrangement: A crucial step to set the C5 quaternary and C4 tertiary stereocenters with high selectivity.[2][3][4][5]

-

Ring-Closing Metathesis (RCM): Employed for the formation of the large 27-membered carbocyclic ring.[3]

-

Intramolecular Aldol Condensation: Utilized for the construction of the G-ring.[2][5]

-

Late-Stage Formation of the Spiroimine: The characteristic spiroimine moiety is installed in the final stages of the synthesis.

The overall logic of the synthesis is depicted in the following workflow diagram.

Caption: Overall convergent synthetic strategy for (+)-Pinnatoxin A.

II. Quantitative Data Summary

The following tables summarize the yields for the key transformations in the synthesis of the G-ring and BCD-dispiroketal fragments, their coupling, and the subsequent endgame. The data is compiled from the second-generation synthesis, which features improved scalability and yields.

Table 1: Synthesis of the G-Ring Aldehyde

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| Yamaguchi Esterification | Carboxylic acid & Allylic alcohol | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP, Toluene | Ester | 84 |

| Ireland-Claisen Rearrangement | Ester | (S)-N-(Phenylmethyl)-N-(1-phenylethyl)amine, n-BuLi, THF; then TMSCl; then warm to RT | Carboxylic acid | 95 |

| Aldehyde Formation (Multi-step) | Carboxylic acid | Multiple steps including reduction, protection, deprotection, oxidation, and olefination | G-Ring Aldehyde | 16 (overall) |

Table 2: Synthesis of the BCD-Dispiroketal Fragment

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| Multi-step Synthesis | Acrolein | 26 steps from acrolein | BCD-Fragment | 13 (overall) |

Table 3: Fragment Coupling and Endgame

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| Fragment Coupling | G-Ring Aldehyde & BCD-Fragment (organolithium) | t-BuLi, Et2O, -78 °C | Coupled Product | 78 |

| RCM Substrate Formation | Coupled Product | Selective desilylation, oxidation, and vinyl Grignard addition | Diene | 76 (3 steps) |

| Ring-Closing Metathesis | Diene | Grubbs II catalyst (20 mol%), CH2Cl2, 40 °C | 27-membered Macrocycle | 75 |

| EF-Ketal Formation | Macrocycle | Aqueous acid | Azido triol | 71 |

| Spiroimine Formation & Final Steps | Azido triol | Oxidation, methyl ester formation, Staudinger reduction, and imine ring closure | (+)-Pinnatoxin A | Multi-step |

III. Experimental Protocols

The following are detailed protocols for the key transformations in the Zakarian synthesis of (+)-Pinnatoxin A.

Protocol 1: Diastereoselective Ireland-Claisen Rearrangement

This protocol describes the highly diastereoselective rearrangement of an α,α-disubstituted allylic ester to establish the C5 quaternary stereocenter.

Caption: Workflow for the Ireland-Claisen rearrangement.

Materials:

-

Allylic ester

-

(S)-N-(Phenylmethyl)-N-(1-phenylethyl)amine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethylsilyl chloride (TMSCl)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Diethyl ether

-

Magnesium sulfate (MgSO4)

Procedure:

-

To a solution of (S)-N-(Phenylmethyl)-N-(1-phenylethyl)amine (1.5 equivalents) in anhydrous THF at -78 °C under an argon atmosphere, add n-BuLi (1.4 equivalents) dropwise. Stir the resulting solution for 30 minutes at -78 °C.

-

Add a solution of the allylic ester (1.0 equivalent) in anhydrous THF dropwise to the chiral lithium amide solution at -78 °C. Stir the mixture for 1 hour at this temperature.

-

Add TMSCl (2.0 equivalents) neat and stir for an additional 30 minutes at -78 °C.

-

Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours.

-

Quench the reaction by the addition of saturated aqueous NH4Cl.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired carboxylic acid.

Protocol 2: Ring-Closing Metathesis

This protocol details the formation of the 27-membered macrocycle using a Grubbs second-generation catalyst.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Total Synthesis of Pinnatoxins A and G and Revision of the Mode of Action of Pinnatoxin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Stability of Cyclic Imine Toxins: Interconversion of Pinnatoxin Amino Ketone and this compound in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application of the Ireland-Claisen rearrangement for quaternary stereocenter construction in Pinnatoxin A synthesis.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pinnatoxin A is a potent marine neurotoxin belonging to the cyclic imine class of natural products. Its complex molecular architecture, featuring a spiroimine moiety, a dispiroketal system, and a large macrocyclic ring, has presented a formidable challenge to synthetic chemists. A key strategic element in the total synthesis of this compound is the stereoselective construction of the C5 quaternary stereocenter, which is crucial for the molecule's biological activity. The Ireland-Claisen rearrangement has emerged as a powerful and highly effective method for establishing this critical stereocenter with exceptional control. This document provides detailed application notes and protocols for the use of the Ireland-Claisen rearrangement in the synthesis of the AGEF ring fragment of this compound, based on the seminal work of the Zakarian group.[1][2][3]

Principle and Application

The Ireland-Claisen rearrangement is a[4][4]-sigmatropic rearrangement of an allylic ester enolate or its silyl ketene acetal derivative. In the context of the this compound synthesis, a highly substituted α,α-dibranched allylic ester is deprotonated with a chiral lithium amide base to form a stereodefined Z-enolate. This enolate is then trapped with a silylating agent to generate a silyl ketene acetal, which undergoes a concerted rearrangement upon warming to furnish a γ,δ-unsaturated carboxylic acid with a newly formed quaternary stereocenter at the α-position. The high diastereoselectivity of this transformation is achieved through a chirality match between the substrate and the chiral base, leading to the formation of a single dominant diastereomer.[4][5]

Quantitative Data

The diastereoselective Ireland-Claisen rearrangement in the synthesis of the this compound core has been shown to be highly efficient and stereoselective. The use of a chiral lithium amide base provides essentially complete stereocontrol in the formation of the desired Z-enolate, leading to a single major diastereomer of the rearranged product.

| Reaction Step | Substrate | Base | Silylating Agent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |

| Ireland-Claisen Rearrangement & Reduction | α,α-disubstituted allylic ester | (S)-N-(1-(naphthalen-1-yl)ethyl)benzylamine derived lithium amide | TMSCl | Toluene | -78 to rt | 81-85 (for the alcohol after reduction) | >20:1 |

Table 1: Quantitative data for the key Ireland-Claisen rearrangement step in the this compound synthesis. The yield is reported for the two-step sequence of rearrangement followed by reduction of the resulting carboxylic acid to the primary alcohol.

Experimental Protocols

The following protocols are adapted from the procedures described in the total synthesis of this compound by the Zakarian group.

Protocol 1: Preparation of the Chiral Lithium Amide Base

This protocol describes the in situ preparation of the chiral lithium amide base from (S)-N-(1-(naphthalen-1-yl)ethyl)benzylamine.

Materials:

-

(S)-N-(1-(naphthalen-1-yl)ethyl)benzylamine

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M)

-

Anhydrous toluene

-

Argon or Nitrogen gas for inert atmosphere

-

Dry glassware

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon, add a solution of (S)-N-(1-(naphthalen-1-yl)ethyl)benzylamine (1.2 equivalents) in anhydrous toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the resulting solution to stir at 0 °C for 30 minutes. The chiral lithium amide solution is now ready for use.

Protocol 2: Ireland-Claisen Rearrangement

This protocol details the diastereoselective Ireland-Claisen rearrangement to construct the C5 quaternary stereocenter.

Materials:

-

α,α-disubstituted allylic ester

-

Freshly prepared chiral lithium amide solution (from Protocol 1)

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous toluene

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

-

Dry glassware

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a solution of the α,α-disubstituted allylic ester (1.0 equivalent) in anhydrous toluene.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared chiral lithium amide solution (from Protocol 1) to the ester solution via cannula.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add trimethylsilyl chloride (TMSCl, 1.5 equivalents) dropwise to the reaction mixture.

-

After stirring for 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude γ,δ-unsaturated carboxylic acid.

Protocol 3: Reduction of the Carboxylic Acid

This protocol describes the reduction of the carboxylic acid product from the Ireland-Claisen rearrangement to the corresponding primary alcohol.

Materials:

-

Crude γ,δ-unsaturated carboxylic acid (from Protocol 2)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or THF

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

-

Dry glassware

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a solution of the crude γ,δ-unsaturated carboxylic acid in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add lithium aluminum hydride (LiAlH₄, 1.5 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.

-

Cool the reaction back to 0 °C and quench by the slow, sequential addition of water, 15% aqueous NaOH, and water (Fieser workup), or by the addition of saturated aqueous Rochelle's salt solution and stirring until two clear layers form.

-

Filter the resulting suspension through a pad of Celite, washing with diethyl ether.

-

Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude alcohol by flash column chromatography on silica gel to obtain the desired product.

Visualizations

Logical Flow of the Synthetic Sequence

Caption: Synthetic workflow for the G-ring of this compound.

Mechanism of the Ireland-Claisen Rearrangement

Caption: Mechanism of the Ireland-Claisen rearrangement.

Conclusion

The Ireland-Claisen rearrangement has proven to be a robust and highly stereoselective method for the construction of the challenging C5 quaternary stereocenter in the total synthesis of this compound. The use of a chiral lithium amide base is critical for achieving the high levels of diastereoselectivity observed. The detailed protocols provided herein offer a practical guide for researchers aiming to apply this powerful transformation in their own synthetic endeavors, particularly in the context of complex natural product synthesis and drug development. The reliability and efficiency of this reaction make it an invaluable tool for the construction of sterically congested stereocenters.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Total Synthesis of Pinnatoxins A and G and Revision of the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Portimines Reveals the Basis of Their Anti-cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Ring-Closing Metathesis Formation of Pinnatoxin A's 27-Membered Macrocycle

For Researchers, Scientists, and Drug Development Professionals